molecular formula C16H23F2NO4 B6191399 2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid CAS No. 2648940-99-0

2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid

Cat. No.: B6191399
CAS No.: 2648940-99-0
M. Wt: 331.4
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Description

2-{[(tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a sophisticated organic molecule, featuring a combination of fluorinated spiro structures and protective groups. Its complex architecture makes it a valuable candidate in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis begins with the selection of suitable precursors, such as tert-butyl carbamate, 1,3,3,7,7-pentamethylspiro[3.1.3]decane, and fluorinating agents.

  • Reaction Conditions: A multi-step synthetic route is employed, typically involving:

    • Step 1: Formation of the spiro structure through cycloaddition reactions.

    • Step 2: Introduction of the difluoro groups using electrophilic fluorination.

    • Step 3: Protection of the amine group with tert-butoxycarbonyl chloride (Boc) under basic conditions.

    • Step 4: Formation of the carboxylic acid functional group through oxidation reactions.

  • Industrial Production: Large-scale production may involve optimization of each step, focusing on high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.

  • Reduction: Possible reduction of the carboxylic acid to an alcohol.

  • Substitution: Nucleophilic substitutions, especially at the fluorinated spiro centers.

  • Protection/Deprotection: Boc group can be removed under acidic conditions.

Common Reagents and Conditions

  • Oxidation: KMnO4, CrO3.

  • Reduction: LiAlH4, NaBH4.

  • Substitution: Nucleophiles like NH3, R-OH.

  • Deprotection: TFA (trifluoroacetic acid).

Major Products

  • Oxidation Products: Carboxylates, anhydrides.

  • Reduction Products: Alcohols, aldehydes.

  • Substitution Products: Amines, ethers.

  • Deprotection Products: Free amine derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis for the creation of complex molecules.

  • Useful in the development of fluorinated organic compounds.

Biology

  • Incorporated into bioactive molecules for studying biological pathways and enzyme functions.

Medicine

Industry

  • Utilized in the development of new materials, especially those requiring unique structural properties offered by spiro and fluorinated compounds.

Mechanism of Action

Molecular Targets and Pathways

  • Interacts with enzymes through its carboxylic acid and amino groups.

  • The difluoro spiro structure can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(tert-butoxy)carbonyl]amino}-8-fluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid: One fewer fluorine atom, less steric hindrance.

  • **2-{[(tert-butoxy)carbonyl]amino}-8,8-dimethyldispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid: Methyl groups instead of fluorine, different chemical properties.

Unique Features

  • The presence of two fluorine atoms confers unique electronic properties and reactivity.

  • The Boc protection group ensures stability during synthesis and handling.

That should give you a thorough overview of this fascinating compound. What else do you have on your mind?

Properties

CAS No.

2648940-99-0

Molecular Formula

C16H23F2NO4

Molecular Weight

331.4

Purity

95

Origin of Product

United States

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